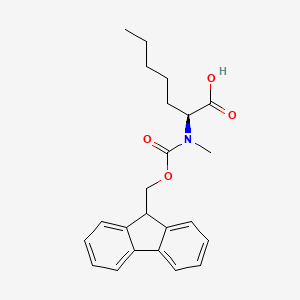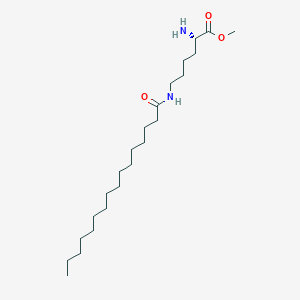
1-Methylsulfonyl-1,5-diazacyclonon-7-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-1,5-diazacyclonon-7-yne is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a diazacyclonon-7-yne ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne typically involves the reaction of a suitable diazacyclonon-7-yne precursor with a methylsulfonylating agent. One common method is the reaction of 1,5-diazacyclonon-7-yne with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylsulfonyl-1,5-diazacyclonon-7-yne undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diazacyclonon-7-yne ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted diazacyclonon-7-yne derivatives.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-1,5-diazacyclonon-7-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The diazacyclonon-7-yne ring can also participate in cycloaddition reactions, forming covalent bonds with target molecules.
Comparación Con Compuestos Similares
- 1-Methylsulfonyl-1H-benzotriazole
- 1-(4-Methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne
Uniqueness: 1-Methylsulfonyl-1,5-diazacyclonon-7-yne is unique due to its combination of a sulfonyl group and a diazacyclonon-7-yne ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
1-methylsulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-13(11,12)10-7-3-2-5-9-6-4-8-10/h9H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGIUZWJPWZCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC#CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid](/img/structure/B8238732.png)
![6-{1-[(5s)-5-Ammonio-6-oxido-6-oxohexyl]imidazolium-3-yl}-l-norleucinate](/img/structure/B8238737.png)






![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
![2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B8238787.png)
